molecular formula C7H13N3 B6144307 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine CAS No. 1156888-55-9

1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B6144307
CAS No.: 1156888-55-9
M. Wt: 139.20 g/mol
InChI Key: OJNHYZJZNFJNRP-UHFFFAOYSA-N
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Description

1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a dimethyl substitution at the 4 and 5 positions of the imidazole ring, and an ethanamine group at the 2 position. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

The synthesis of 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .

Chemical Reactions Analysis

1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

1-(4,5-dimethyl-1H-imidazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-4(8)7-9-5(2)6(3)10-7/h4H,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNHYZJZNFJNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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